molecular formula C6H9N3O2S B13211988 (2-Methylpyrimidin-4-yl)methanesulfonamide

(2-Methylpyrimidin-4-yl)methanesulfonamide

Cat. No.: B13211988
M. Wt: 187.22 g/mol
InChI Key: LAGNGEWKNZYAGL-UHFFFAOYSA-N
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Description

(2-Methylpyrimidin-4-yl)methanesulfonamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrimidin-4-yl)methanesulfonamide typically involves the reaction of 2-methylpyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrimidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylpyrimidin-4-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Methylpyrimidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpyrimidin-4-yl)methanesulfonamide is unique due to its specific combination of a pyrimidine ring and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

(2-methylpyrimidin-4-yl)methanesulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-5-8-3-2-6(9-5)4-12(7,10)11/h2-3H,4H2,1H3,(H2,7,10,11)

InChI Key

LAGNGEWKNZYAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)CS(=O)(=O)N

Origin of Product

United States

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